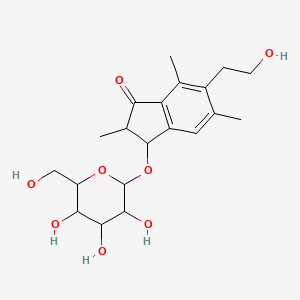

Pterosin C 3-glucoside

Description

Properties

CAS No. |

60657-36-5 |

|---|---|

Molecular Formula |

C20H28O8 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C20H28O8/c1-8-6-12-14(9(2)11(8)4-5-21)15(23)10(3)19(12)28-20-18(26)17(25)16(24)13(7-22)27-20/h6,10,13,16-22,24-26H,4-5,7H2,1-3H3 |

InChI Key |

GTPYMQNYDRMGEN-UHFFFAOYSA-N |

SMILES |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O |

Other CAS No. |

60657-36-5 |

Origin of Product |

United States |

Formation of the 1 Indanone Core:a Subsequent Series of Oxidative and Rearrangement Reactions Are Hypothesized to Convert the Illudane Skeleton into the Characteristic 1 Indanone Structure of Pterosins.nih.govthis Would Involve Enzymatic Cleavage and Restructuring of the Carbon Framework to Form the Bicyclic Aromatic System with a Five Membered Ring Containing a Ketone. the Precise Enzymes Responsible for This Transformation in Pteridium Aquilinum or Other Pteris Species Have Not Yet Been Characterized.

Glucosylation Mechanisms and Glycosyltransferase Identification

The final step in the biosynthesis of Pterosin C 3-glucoside is the attachment of a glucose molecule to the hydroxyl group at the C-3 position of the Pterosin C aglycone. This reaction is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT). mdpi.comnih.gov

Plant UGTs are a large and diverse family of enzymes that transfer a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose (UDP-Glc) to a wide array of acceptor molecules, including secondary metabolites. nih.govdtu.dkebi.ac.uk The reaction proceeds via an SN2-like mechanism, resulting in the formation of an O-glycosidic bond. mdpi.com

While the specific UGT responsible for the 3-O-glucosylation of Pterosin C has not been isolated or characterized from bracken fern, its existence is inferred from the presence of Pterosin C 3-glucoside and other pterosin glycosides (pterosides) in these plants. nih.gov The enzyme would exhibit regioselectivity, specifically targeting the C-3 hydroxyl group of the Pterosin C molecule.

Key characteristics of the proposed glycosyltransferase:

Enzyme Class: UDP-glycosyltransferase (UGT), likely belonging to Family 1 of the glycosyltransferase superfamily.

Sugar Donor: Uridine diphosphate (B83284) glucose (UDP-Glc).

Acceptor Substrate: Pterosin C.

Product: Pterosin C 3-glucoside.

Reaction: Regioselective transfer of glucose to the C-3 hydroxyl group of Pterosin C.

Genetic and Enzymatic Studies in Pterosin C 3-Glucoside Producing Organisms

Direct genetic and enzymatic studies focusing on the Pterosin C 3-glucoside biosynthetic pathway in its primary producers, such as ferns from the Pteridium and Pteris genera, are currently limited. nih.govgoogle.com These organisms are not common models for genetic research, which has slowed the identification and characterization of the specific genes and enzymes involved.

However, research into the broader family of pteridophytes (ferns) provides strong evidence that the necessary enzymatic machinery is present. For instance, a C-glycosyltransferase (ScCGT1) has been successfully identified and characterized from the fern species Stenoloma chusanum. While this enzyme catalyzes the formation of a C-glycosidic bond for flavonoids, its discovery confirms the presence of functional UGTs in ferns, supporting the proposed glucosylation mechanism for pterosides (B1200994).

Future research efforts, likely involving transcriptomics and genome sequencing of Pteridium aquilinum, would be required to identify candidate genes for the terpene synthases and UDP-glycosyltransferases involved in pterosin biosynthesis. Functional characterization of these candidate genes through heterologous expression in microbial systems (e.g., E. coli or yeast) would be the definitive step in elucidating the pathway.

Comparative Biosynthetic Analyses with Related Pterosides

Ferns produce a variety of pterosin glucosides (pterosides), where the glucose moiety is attached at different positions on the pterosin core. For example, besides the C-3 glucosides like Pterosin C 3-glucoside, pterosides with glucose at the C-2 and C-12 positions have also been isolated from bracken. nih.gov

This structural diversity suggests the activity of several distinct, regioselective UDP-glycosyltransferases within the same organism. Each of these UGTs would recognize a pterosin aglycone as a substrate but would catalyze the glycosidic bond formation at a different hydroxyl group.

The table below compares Pterosin C 3-glucoside with other known pterosides, highlighting the proposed enzymatic basis for their structural differences.

| Compound | Aglycone | Position of Glucosylation | Proposed Regiospecific Enzyme |

| Pterosin C 3-glucoside | Pterosin C | C-3 | Pterosin C: 3-O-glucosyltransferase |

| Rhedynoside B | Pterosin | C-2 | Pterosin: 2-O-glucosyltransferase |

| Rhedynoside C | Pterosin | C-12 | Pterosin: 12-O-glucosyltransferase |

The evolution of multiple UGTs with different regioselectivities acting on a common pterosin scaffold is a classic example of how plants generate metabolic diversity. This enzymatic diversification allows for the production of a range of related compounds that may have subtly different physiological roles, solubilities, or stabilities within the plant. A comparative biochemical approach, involving the isolation and characterization of these different UGTs, would be essential to fully understand the molecular basis of pteroside (B12776905) diversity. nih.gov

Structural Elucidation and Stereochemical Characterization of Pterosin C 3 Glucoside

Spectroscopic Techniques for Structure Determination

Modern spectroscopic methods are indispensable for the non-destructive analysis of natural products like Pterosin C 3-glucoside. Each technique offers unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

In the case of Pterosin C 3-glucoside, ¹H NMR spectra reveal signals characteristic of a pterosin-type sesquiterpene skeleton, including aromatic protons and methyl groups. mdpi.com Additionally, specific signals corresponding to the glucose moiety are observed. The large coupling constant (typically around 7.6-7.8 Hz) for the anomeric proton of the glucose unit is indicative of a β-configuration for the glycosidic linkage. mdpi.commdpi.comaber.ac.uk

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. COSY experiments establish proton-proton couplings, helping to identify spin systems within the molecule. HSQC correlates protons to their directly attached carbons. The HMBC experiment is particularly powerful as it reveals long-range correlations between protons and carbons (typically over two to three bonds). For Pterosin C 3-glucoside, a key HMBC correlation is observed between the anomeric proton of the glucose unit (H-1') and the C-3 carbon of the pterosin C aglycone, unequivocally establishing the 3-O-β-D-glucopyranoside linkage. mdpi.commdpi.comaber.ac.uk

Table 1: ¹H and ¹³C NMR Spectral Data for Pterosin C 3-glucoside

The following is an example of typical NMR data reported for pterosin glycosides. Actual chemical shifts may vary slightly depending on the solvent and instrument used.

| Position | δH (ppm), J (Hz) | δC (ppm) |

|---|---|---|

| Pterosin C Aglycone | ||

| 2 | - | - |

| 3 | 4.85 (s) | 86.1 |

| 4 | 7.53 (s) | 125.8 |

| 5 | - | 144.4 |

| 6 | - | 134.8 |

| 7 | - | 138.0 |

| 8 | - | 132.5 |

| 9 | - | 152.6 |

| 10 | 1.09 (s) | - |

| 11 | 1.28 (s) | - |

| 12 | 2.49 (s) | 20.0 |

| 13 | 3.01 (t, 8.4) | 27.0 |

| 14 | 3.61 (t, 8.4) | 67.9 |

| Glucose Moiety | ||

| 1' | 4.58 (d, 7.7) | 105.9 |

| 2' | 3.27-3.85 (m) | 74.9 |

| 3' | 3.27-3.85 (m) | 78.1 |

| 4' | 3.27-3.85 (m) | 71.5 |

| 5' | 3.27-3.85 (m) | 77.9 |

| 6' | 3.27-3.85 (m) | 62.7 |

Data compiled from representative literature values. mdpi.commdpi.comaber.ac.uk

Table 2: HRMS Data for a Pterosin Glucoside

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| [M+Na]⁺ | 431.1682 | 431.1672 | C₂₁H₂₈O₈Na |

This data is representative for a pterosin glucoside and demonstrates the accuracy of HRMS in determining the molecular formula. mdpi.com

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. hebmu.edu.cn Pterosin C possesses chiral centers, and the stereochemistry at these centers significantly influences the biological activity of its glycosides. The CD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule.

For pterosin-type sesquiterpenes, the Cotton effect observed in the CD spectrum, particularly the n-π* transition of the conjugated ketone chromophore around 310-370 nm, is diagnostic for the stereochemistry at the chiral centers. nih.gov A positive Cotton effect in this region for Pterosin C 3-glucoside indicates a specific absolute configuration, often assigned as (2S, 3S) or (3R) depending on the specific pterosin derivative. mdpi.comaber.ac.uknih.govresearchgate.net The comparison of the experimental CD spectrum with those of known pterosin compounds of established stereochemistry is a common practice for assigning the absolute configuration. mdpi.commdpi.com

Table 3: Representative Circular Dichroism Data for Pterosin C Glycosides

| Wavelength (nm) | Cotton Effect | Implied Configuration at C-3 |

|---|---|---|

| ~320-330 | Positive | R or pseudoaxial OH |

The sign of the Cotton effect is indicative of the stereochemistry. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. For Pterosin C 3-glucoside, the UV spectrum typically exhibits absorption maxima characteristic of the 1-indanone (B140024) skeleton present in pterosins. mdpi.comaber.ac.ukmanchester.ac.uk These characteristic absorptions help to identify the class of compound early in the elucidation process.

Table 4: Typical UV-Vis Absorption Maxima for Pterosin C 3-Glucoside

| λmax (nm) | log ε | Chromophore |

|---|---|---|

| ~215-220 | ~4.1-4.2 | π → π* transition |

| ~260-265 | ~3.7-3.8 | π → π* transition (aromatic) |

| ~300-310 | ~2.8-3.0 | n → π* transition (carbonyl) |

Data compiled from representative literature values. mdpi.comaber.ac.uk

Chemical Derivatization for Structural Confirmation

Chemical reactions can be performed on a small scale to confirm structural features deduced from spectroscopic data. A common derivatization technique for glycosides is acid hydrolysis. Refluxing Pterosin C 3-glucoside in an acidic solution cleaves the glycosidic bond, yielding the aglycone (Pterosin C) and the sugar moiety (glucose). nih.gov The resulting products can then be individually identified by comparison with authentic standards or through their own spectroscopic analysis, confirming the identities of the constituent parts of the original molecule. nih.gov The glucose can be further analyzed, for instance by GC-MS, to confirm its D-configuration, which is the most common form in nature. mdpi.com

Stereochemical Analysis of the Pterosin C Aglycone

The Pterosin C aglycone itself contains chiral centers, typically at positions C-2 and C-3. The relative stereochemistry (cis or trans) of the substituents at these positions can often be determined from ¹H NMR coupling constants. For instance, the coupling constant between H-2 and H-3 can differentiate between a cis and a trans arrangement. cdnsciencepub.com However, as noted, CD spectroscopy is the primary tool for determining the absolute configuration (R or S) at these centers. mdpi.comresearchgate.net In some cases, X-ray crystallography of the compound or a suitable derivative can provide unambiguous proof of the complete three-dimensional structure, including the absolute stereochemistry of the aglycone. manchester.ac.uk The stereochemistry of the hydroxyl group at C-3 in pterosin compounds is often found to be in a pseudoaxial conformation, a key detail revealed through conformational analysis and CD data. nih.govresearchgate.net

Glycosidic Linkage Characterization

The determination of the glycosidic linkage in Pterosin C 3-glucoside involves establishing the point of attachment of the glucose moiety to the pterosin C aglycone, the anomeric configuration (α or β) of the glucose, and the identity of the sugar itself. This is achieved primarily through a combination of spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR), and chemical methods such as acid hydrolysis.

Detailed analysis of 1D and 2D NMR spectra is fundamental to elucidating the structure. The position of the glycosidic bond is confirmed through Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments reveal long-range couplings between protons and carbons that are two or three bonds apart. For Pterosin C 3-glucoside, a critical correlation is observed between the anomeric proton of the glucose unit (H-1') and the C-3 carbon of the pterosin C skeleton. nih.gov This unequivocally establishes the 3-O-β-D-glucoside structure.

The stereochemistry of the anomeric center is determined from the coupling constant of the anomeric proton (H-1') in the ¹H NMR spectrum. A large coupling constant (typically in the range of 7-8 Hz) for the anomeric proton is characteristic of a trans-diaxial relationship with the proton at C-2' of the glucose ring. nih.govmdpi.comaber.ac.uk This large J-value confirms the β-configuration of the glucopyranosyl moiety. The chemical shift of the anomeric proton typically appears in the range of δ 4.20–4.58 ppm. mdpi.commanchester.ac.uk

Chemical degradation through acid hydrolysis serves as a confirmatory method. Refluxing the glycoside with an acid, such as aqueous HCl, cleaves the glycosidic bond, yielding the aglycone (Pterosin C) and the free sugar. nih.gov The identity of the sugar as D-glucose can then be confirmed by comparing its ¹³C NMR spectrum with that of an authentic sample. nih.gov

The comprehensive analysis of spectroscopic data from various pterosin glycosides consistently supports the characterization of these natural products. aber.ac.ukmanchester.ac.uk

Table 1: Key NMR Spectroscopic Data for Glycosidic Linkage Characterization of Pterosin C 3-O-β-D-glucoside and Related Compounds

| Technique | Observed Signal | Interpretation | Reference |

| ¹H NMR | Large coupling constant for anomeric proton (J = 7.6 - 7.9 Hz) | Indicates a trans-diaxial relationship between H-1' and H-2', confirming the β-anomeric configuration of the glucose. | nih.govmdpi.com |

| ¹³C NMR | Anomeric carbon signal (C-1') | Appears at approximately δ 105.9 ppm, consistent with a β-glucopyranoside. | manchester.ac.uk |

| HMBC | Correlation between H-1' of glucose and C-3 of pterosin | Confirms the linkage of the glucose moiety to the C-3 position of the pterosin aglycone. | nih.govmanchester.ac.uk |

| HMBC | Correlation between H-3 of pterosin and C-1' of glucose | Further confirms the C-3 to C-1' glycosidic bond. | manchester.ac.uk |

Chemical Synthesis and Semisynthesis Strategies for Pterosin C 3 Glucoside

Total Synthesis Approaches to Pterosin Aglycones

The synthesis of the pterosin aglycone core, a substituted indanone skeleton, is the foundational step toward Pterosin C 3-glucoside. Various methodologies have been developed to construct this key intermediate, with a notable route being the versatile synthesis of pterosins, including (2S,3S)-pterosin C, reported by McMorris and colleagues. cdnsciencepub.comcdnsciencepub.com

A pivotal strategy involves the Friedel-Crafts bisacylation of an appropriate aromatic precursor. cdnsciencepub.comcdnsciencepub.comresearchgate.net For the synthesis of pterosin C, the methyl ether of 2-(2,6-dimethylphenyl)ethanol (B1618557) is treated with methylmalonyl chloride. cdnsciencepub.comcdnsciencepub.com This reaction directly constructs the 1,3-indandione (B147059) ring system characteristic of pterosin precursors. Subsequent chemical modifications are required to achieve the final pterosin C structure. This includes demethylation of the resulting 1,3-indandione, followed by a reduction step. cdnsciencepub.comresearchgate.net The reduction, often carried out using zinc and acetic acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297), yields a mixture of racemic cis and trans isomers of pterosin C diacetate. cdnsciencepub.comresearchgate.net Hydrolysis of the acetate groups furnishes the corresponding pterosins. cdnsciencepub.comresearchgate.net To obtain the specific (2S,3S)-pterosin C enantiomer, a resolution step, for instance via the S-(+)-α-phenylbutyric esters, is necessary. cdnsciencepub.comresearchgate.net

Alternative approaches to the indanone core, the central structural motif of pterosins, have also been explored. These include palladium-catalyzed coupling reactions to introduce side chains onto a pre-formed bromoindanone intermediate. acs.org Another method utilizes a dipolar cycloaddition using a carbonyl ylide as a key step to assemble the core structure. acs.org Furthermore, strategies for the collective synthesis of illudalane sesquiterpenes, which share the indane core, have been developed using bicyclic thiophene (B33073) S,S-dioxides as precursors in an inverse electron demand Diels-Alder cascade. acs.orgresearchgate.net

Table 1: Key Synthetic Approaches to Pterosin Aglycones

| Method | Key Reaction | Precursors | Product | Reference(s) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Bisacylation with methylmalonyl chloride | 2-(2,6-dimethylphenyl)ethanol methyl ether | Pterosin C 1,3-indandione precursor | cdnsciencepub.com, cdnsciencepub.com, researchgate.net |

| Palladium-Catalyzed Coupling | Grignard reagent substitution on 6-bromoindan-1-one | 6-bromoindan-1-one | C-6 substituted pterosins | acs.org |

| Dipolar Cycloaddition | Rh(II)-catalyzed reaction of a diazoacetyl compound with an alkene | 1-acetyl-1-(diazoacetyl)cyclopropane, cyclopentenone | Pterosin core structure | acs.org |

Glycosylation Reactions for Pterosin C 3-Glucoside Synthesis

The formation of the glycosidic bond between the pterosin C aglycone and glucose is a critical and challenging step in the synthesis of Pterosin C 3-glucoside, also known as wallichoside. researchgate.net This O-glycosylation must be controlled to selectively target the C-3 hydroxyl group and to establish the β-configuration at the anomeric center (C-1' of the glucose moiety). manchester.ac.ukmdpi.comthermofisher.comwikipedia.org

While specific literature detailing the complete chemical synthesis of Pterosin C 3-glucoside via glycosylation is scarce, the general principles of glycosylation chemistry are applicable. thermofisher.comwikipedia.org Standard methods involve the activation of a glycosyl donor, typically a protected glucose derivative with a suitable leaving group at the anomeric position (e.g., a halide, trichloroacetimidate, or thioether). This activated donor then reacts with the glycosyl acceptor, the pterosin C aglycone.

The primary challenges in this reaction are:

Regioselectivity: Pterosin C possesses multiple hydroxyl groups. To achieve selective glycosylation at the C-3 position, protection of other hydroxyl groups on the aglycone may be necessary prior to the glycosylation step.

Stereoselectivity: The formation of the β-glycosidic linkage is crucial. The stereochemical outcome is influenced by factors such as the nature of the protecting group at the C-2 position of the glycosyl donor (participating vs. non-participating groups), the solvent, and the promoter used. wikipedia.org For instance, a participating acyl group (like acetate or benzoate) at C-2 of the glucose donor can help direct the formation of the 1,2-trans-glycosidic bond, which corresponds to the desired β-linkage.

The structure of the natural product, (2S, 3S)-pterosin C 3-O-β-D-glucoside, has been confirmed through spectroscopic methods, which clearly show the glucose moiety linked to the C-3 position of the pterosin C aglycone. manchester.ac.ukmdpi.comresearchgate.net

Table 2: General Strategy for Pterosin C 3-Glucoside Synthesis

| Step | Reaction Type | Reactants | Key Considerations |

|---|---|---|---|

| 1 | Protection | Pterosin C aglycone, Protecting group reagents | Selective protection of hydroxyl groups other than C-3. |

| 2 | Glycosylation | Protected Pterosin C, Activated Glucose Donor | Choice of glycosyl donor, promoter, and solvent to ensure β-selectivity. |

Enzymatic Synthesis and Biotransformation Approaches

Enzymatic methods offer a promising alternative to chemical synthesis for the production of glycosides, often providing high regioselectivity and stereoselectivity under mild reaction conditions. mdpi.com The synthesis of Pterosin C 3-glucoside can be envisioned using glycosyltransferases (GTs), the enzymes responsible for forming glycosidic bonds in nature. mdpi.comnih.gov

The natural occurrence of various pterosin glucosides, including Pterosin C 3-glucoside, implies the existence of specific GTs in organisms like the bracken fern (Pteridium aquilinum) that can catalyze this transformation. manchester.ac.ukmdpi.commdpi.com While the specific enzymes from these sources have not been isolated and used for in vitro synthesis, the broader field of biocatalysis provides well-established strategies. mdpi.com

Approaches could include:

Whole-cell Biotransformation: Using microorganisms known to possess broad-substrate-specificity GTs. The pterosin C aglycone would be supplied as a substrate to the microbial culture, which would then glycosylate it. nih.govsmolecule.com

In Vitro Enzymatic Synthesis: Employing isolated or recombinant glycosyltransferases. This method requires a suitable glycosyl donor, typically an activated sugar nucleotide like UDP-glucose, and the GT enzyme. mdpi.comnih.gov For example, GTs from Bacillus species have been successfully used to glycosylate other complex natural products like celastrol, significantly improving its water solubility. nih.gov Similarly, cyclodextrin (B1172386) glucanotransferase (CGTase) has been used for the α-glucosylation of phenolic compounds like pterostilbene. mdpi.com Although Pterosin C 3-glucoside is a β-glucoside, this demonstrates the potential of enzymatic approaches for glycosylating complex molecules.

The key advantage of an enzymatic approach would be the potential to bypass multiple protection and deprotection steps required in chemical synthesis, leading to a more efficient and environmentally friendly process.

Regioselective Functionalization and Derivatization Strategies

Regioselective functionalization is crucial not only for the total synthesis of Pterosin C 3-glucoside but also for the creation of a diverse range of derivatives for structure-activity relationship studies. The pterosin skeleton offers several sites for modification.

The synthetic route developed by McMorris provides an excellent example of regioselective derivatization starting from a common 1,3-indandione intermediate. cdnsciencepub.com From this central precursor, various pterosins can be prepared through targeted reactions:

Hydroxymethylation: Introduction of a hydroxymethyl group, for instance at the C-2 position, can be achieved. This was used in the synthesis of Pterosin L. cdnsciencepub.com

Methylation: The indandione intermediate can be methylated using reagents like methyl iodide and a base. cdnsciencepub.com

Demethylation/Halogenation: Ether groups, often used for protection, can be cleaved to reveal hydroxyl groups (e.g., converting pterosin O to pterosin B). cdnsciencepub.com These hydroxyl groups can then be further functionalized, for example, by converting them to chlorides to produce pterosin F from pterosin B. cdnsciencepub.com

Modern methods for regioselective functionalization, such as directed metalation, could also be applied. nih.gov For instance, the existing functional groups on the pterosin aromatic ring could be used to direct C-H activation/functionalization at specific ortho positions, allowing for the introduction of new substituents in a highly controlled manner. nih.govbeilstein-journals.org These strategies are essential for systematically modifying the pterosin structure to probe its biological interactions and potentially develop analogs with improved properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2R)-Pterosin B |

| (2S,3S)-Pterosin C |

| (2S,3S)-Pterosin C 3-O-β-D-glucoside |

| Pterosin A |

| Pterosin B |

| Pterosin C |

| Pterosin D |

| Pterosin F |

| Pterosin L |

| Pterosin O |

| Pterostilbene |

| S-(+)-α-phenylbutyric acid |

| UDP-glucose |

| Wallichoside |

Biosynthetic Pathway Elucidation of Pterosin C 3 Glucoside

Proposed Precursor Pathways to the Pterosin Core Structure

Pterosins are classified as sesquiterpenoids, indicating their origin from the C15 precursor, farnesyl pyrophosphate (FPP). nih.govnih.gov The biosynthesis of the pterosin aglycone, Pterosin C, is proposed to follow a multi-step enzymatic sequence starting from FPP, which itself is derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The key stages are outlined below.

In Vitro Biological Activity and Mechanistic Investigations of Pterosin C 3 Glucoside

Enzyme Inhibition Studies

Pterosin C 3-glucoside and its stereoisomers have been evaluated for their inhibitory effects on several enzymes implicated in the pathology of Alzheimer's disease.

Inhibiting cholinesterase enzymes, which break down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. researchgate.net In vitro studies on pterosin derivatives isolated from the bracken fern, Pteridium aquilinum, have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Specifically, the stereoisomer (2R,3R)-pteroside C, a form of Pterosin C 3-glucoside, showed strong inhibitory activity against both AChE and BChE, with half-maximal inhibitory concentration (IC50) values of 3.77 µM and 5.29 µM, respectively. Another related compound, (2S,3R)-pterosin C, also exhibited significant AChE inhibition with an IC50 value of 12.8 µM. Kinetic analysis revealed that (2R,3R)-pterosin C acts as a noncompetitive inhibitor of AChE, while (2S,3R)-pterosin C is a noncompetitive inhibitor of BChE. researchgate.netresearchgate.net

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| (2R,3R)-pteroside C | Acetylcholinesterase (AChE) | 3.77 |

| (2R,3R)-pteroside C | Butyrylcholinesterase (BChE) | 5.29 |

| (2S,3R)-pterosin C | Acetylcholinesterase (AChE) | 12.8 |

BACE1 is a primary therapeutic target in Alzheimer's disease research as it initiates the formation of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain. nih.govmdpi.com A study evaluating 15 pterosin derivatives found that they exhibited concentration-dependent inhibitory activities against BACE1, with IC50 values ranging from 9.74 µM to 94.4 µM. researchgate.netnih.gov This suggests that compounds based on the pterosin scaffold could serve as potential leads for developing BACE1 inhibitors. researchgate.netnih.gov

Following a review of the available scientific literature, no studies were identified that specifically investigated the in vitro inhibitory activity of Pterosin C 3-glucoside against glycosidase enzymes.

Cytotoxic Activity against Specific Cancer Cell Lines

The cytotoxic potential of Pterosin C 3-glucoside has been evaluated against human cancer cell lines. In one study, Pterosin C 3-O-β-D-glucopyranoside demonstrated significant selective cytotoxicity against the human oral epidermoid carcinoma cell line (KB) with an IC50 value of 2.35 µM. researchgate.net Another investigation reported that Pteroside (B12776905) C isolated from the aerial parts of Pteris multifida also showed cytotoxicity against KB cells, with a recorded IC50 of 22.9 µM. notulaebotanicae.ro

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pterosin C 3-O-β-D-glucopyranoside | KB (Oral Epidermoid Carcinoma) | 2.35 | researchgate.net |

| Pteroside C | KB (Oral Epidermoid Carcinoma) | 22.9 | notulaebotanicae.ro |

Liver-Protective Effects in Cellular Models

No specific research studies detailing the in vitro liver-protective or hepatoprotective effects of Pterosin C 3-glucoside in cellular models were identified in the reviewed literature. While some related pterosin compounds have shown liver-protective effects, this specific activity has not been documented for Pterosin C 3-glucoside itself. mdpi.com

Neuroprotective Potential in In Vitro Cellular Models

The potential of Pterosin C 3-glucoside to protect neuronal cells has been explored in models relevant to neurodegenerative diseases. In a key study, (2R,3R)-pteroside C was found to significantly decrease the secretion of Aβ peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein. researchgate.net Since the accumulation of Aβ peptides is a hallmark of Alzheimer's disease, this finding points to a direct neuroprotective mechanism.

Furthermore, a study on sesquiterpenes isolated from the roots of Pteris laeta demonstrated that several pterosins, including Pteroside C, exhibited powerful neuroprotective activity in an in vitro model of hydrogen peroxide-induced damage in N2a neuroblastoma cells. mdpi.com

In Vitro Antimicrobial Effects

Table 2: Summary of In Vitro Antimicrobial Studies on Pterosin C 3-Glucoside

| Microbial Strain | Assay (e.g., MIC, MBC) | Results |

|---|

Antioxidant Potential in Cellular and Biochemical Assays

The antioxidant potential of Pterosin C 3-glucoside has not been specifically characterized in cellular or biochemical assays according to the available scientific literature. While a commercial supplier suggests that a related compound, (3R)-Pterosin D 3-O-beta-D-glucopyranoside, exhibits strong antioxidant activity, this claim is not substantiated by peer-reviewed research and cannot be directly attributed to Pterosin C 3-glucoside. smolecule.com Pterosin B has been reported to be inactive in antioxidant assays. nih.gov Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay, would be necessary to quantify the antioxidant capacity of Pterosin C 3-glucoside. Furthermore, cellular antioxidant assays in models like human keratinocytes (HaCaT) or other cell lines would be required to understand its ability to mitigate oxidative stress within a biological context. The antioxidant activity of glycosides can be influenced by the structure of the aglycone and the nature of the glycosidic linkage. nih.govmdpi.comresearchgate.net

Table 3: Summary of In Vitro Antioxidant Studies on Pterosin C 3-Glucoside

| Assay Type | Model System | Key Findings |

|---|

Structure Activity Relationship Sar Studies of Pterosin C 3 Glucoside and Its Analogs

Impact of the Glycosidic Moiety on Biological Activity

The presence and nature of a glycosidic moiety can significantly influence the pharmacological profile of a molecule by affecting its solubility, stability, and interaction with biological targets. nih.govresearchgate.net In the case of pterosins, the addition of a sugar molecule can modulate their biological activities.

While direct comparative studies on the bioactivity of Pterosin C 3-glucoside and its aglycone, Pterosin C, are limited, research on other pterosin derivatives provides valuable insights. For instance, a study on various pterosins and their glycosides from bracken (Pteridium aquilinum) investigated their anti-diabetic potential. bangor.ac.uk In this study, selected pterosins, including (2S)-pterosin A and (2R)-pterosin B, along with their corresponding glycosides, (2S)-pteroside A and (2R)-pteroside B, were evaluated for their ability to inhibit intestinal glucose uptake. bangor.ac.uk The results indicated that both the pterosins and their glycosides were inactive at the tested concentration of 300 μM, suggesting that for this particular biological activity, the presence of a glucose moiety did not confer an advantage. bangor.ac.uk

The stability of the linkage between the sugar and the aglycone is also a key factor. C-glycosides, where the sugar is linked via a C-C bond, are known to be more resistant to acidic and enzymatic hydrolysis compared to O-glycosides. nih.gov This increased stability can lead to different pharmacokinetic profiles and biological activities in vivo. nih.gov

Table 1: Anti-diabetic Activity of Selected Pterosins and their Glycosides bangor.ac.uk

| Compound | Activity (Intestinal Glucose Uptake Assay) |

| (2S)-Pterosin A | Inactive at 300 μM |

| (2R)-Pterosin B | Inactive at 300 μM |

| trans-Pterosin C | Inactive at 300 μM |

| (2S)-Pteroside A | Inactive at 300 μM |

| (2R)-Pteroside B | Inactive at 300 μM |

| Pteroside (B12776905) Z | Inactive at 300 μM |

Role of Aglycone Stereochemistry at Chiral Centers (C-2, C-3) in Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.gov For Pterosin C, the chiral centers at positions C-2 and C-3 of the indanone ring are of particular interest. The synthesis of specific stereoisomers, such as (2S,3S)-pterosin C, has been achieved, allowing for the potential investigation of stereospecific bioactivities. cdnsciencepub.com

Research on sulfated Pterosin C derivatives has shed light on the importance of stereochemistry. In one study, two new sesquiterpenes, (2R,3S)-sulfated pterosin C and (2S,3S)-sulfated pterosin C, were isolated and evaluated for their cytotoxic effects. acs.orgnih.gov The (2S,3S)-sulfated pterosin C demonstrated significant cytotoxicity against a panel of human cancer cell lines, including AGS (gastric adenocarcinoma), HT-29 (colon carcinoma), MDA-MB-231, and MCF-7 (breast cancer). acs.orgnih.gov The authors suggested that the cytotoxic activity of this compound is partly dependent on the configuration at the C-2 position. acs.orgnih.gov This finding underscores the critical role of stereochemistry in the biological activity of Pterosin C analogs.

While this study focused on a sulfated derivative, it provides a strong indication that the spatial orientation of the substituents at the C-2 and C-3 positions of the Pterosin C aglycone is a key determinant of its interaction with biological targets and, consequently, its cytotoxic efficacy. Further studies directly comparing the biological activities of different stereoisomers of Pterosin C 3-glucoside are needed to fully elucidate the role of its aglycone's stereochemistry.

Table 2: Cytotoxic Activity of (2S,3S)-Sulfated Pterosin C acs.orgnih.gov

| Cell Line | IC50 (μM) |

| AGS (gastric adenocarcinoma) | 23.9 |

| HT-29 (colon carcinoma) | 68.8 |

| MDA-MB-231 (breast cancer) | 52.7 |

| MCF-7 (breast cancer) | 48.5 |

| NIH3T3 (normal mouse fibroblast) | >100 |

Influence of Substituents on the Glucose Unit

The sugar moiety of a glycoside is not merely a passive component; modifications to its structure can significantly alter the compound's biological activity. nih.gov This can be due to changes in how the molecule interacts with its target or alterations in its pharmacokinetic properties. For Pterosin C 3-glucoside, the influence of substituents on the glucose unit is a critical area of SAR studies.

Identification of Key Structural Features for Enzyme Binding

The biological activity of many compounds is mediated through their interaction with specific enzymes. Identifying the key structural features of Pterosin C 3-glucoside that are essential for enzyme binding is a fundamental aspect of its SAR.

Although the specific enzymes that Pterosin C 3-glucoside interacts with have not been extensively characterized, studies on related compounds provide clues. For instance, the aglycone Pterosin A has been shown to have antidiabetic effects by modulating the activity of enzymes such as AMP-activated protein kinase (AMPK). nih.gov The structural features of Pterosin A that allow it to bind to and activate AMPK are likely to be important for its biological activity.

In general, the binding of a glycoside to an enzyme is a complex interplay of interactions involving both the aglycone and the sugar moiety. nih.gov The aglycone may fit into a hydrophobic pocket of the enzyme, while the sugar unit can form hydrogen bonds with amino acid residues at the periphery of the active site. nih.gov The stereochemistry of the aglycone, as discussed in section 8.2, is often a critical determinant of a productive binding orientation.

For Pterosin C 3-glucoside, key structural features likely include:

The indanone core of the Pterosin C aglycone, which provides a rigid scaffold for the presentation of other functional groups.

The hydroxyl group at C-3 and the methyl groups on the aromatic ring, which may be involved in specific interactions with the enzyme's active site.

The glucose moiety, which can influence binding affinity and specificity through hydrogen bonding and other polar interactions. nih.gov

Further research, including co-crystallization studies of Pterosin C 3-glucoside with potential target enzymes, is necessary to precisely map the key structural features responsible for its biological activity.

Computational Chemistry and Molecular Modeling of Pterosin C 3 Glucoside

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pterosin C 3-glucoside, docking simulations can be employed to identify potential protein targets and to understand the specific interactions that govern the binding process.

The general procedure for molecular docking of a ligand like Pterosin C 3-glucoside involves preparing the 3D structure of the ligand and the target protein. Software such as AutoDock Vina is commonly used for this purpose. The protein target's active site is defined, and the docking algorithm then samples a large number of possible conformations and orientations of the ligand within this site, scoring them based on a defined scoring function. The resulting docking scores provide an estimation of the binding affinity.

For instance, in studies of other natural glucosides, molecular docking has been successfully used to predict their binding modes with various enzymes. These studies often reveal that the glucoside moiety plays a significant role in anchoring the ligand to the protein's active site through hydrogen bonding, while the aglycone part (in this case, the pterosin C sesquiterpene) engages in hydrophobic and van der Waals interactions. In the absence of direct studies on Pterosin C 3-glucoside, a hypothetical docking scenario can be constructed based on its structural features and data from related compounds.

Table 1: Hypothetical Molecular Docking Parameters for Pterosin C 3-Glucoside with a Putative Target Kinase

| Parameter | Value | Description |

| Target Protein | Protein Kinase (e.g., ABL1) | Selected based on known activities of similar sesquiterpenoids. |

| Docking Software | AutoDock Vina | A widely used program for molecular docking. |

| Grid Box Center (Å) | X: 25.0, Y: -5.0, Z: 15.0 | Defines the center of the binding site for the docking simulation. |

| Grid Box Size (Å) | X: 60, Y: 60, Z: 60 | Defines the dimensions of the search space for the ligand. |

| Exhaustiveness | 10 | Controls the thoroughness of the conformational search. |

| Number of Modes | 10 | The number of binding modes to be generated. |

The interpretation of docking results for Pterosin C 3-glucoside would involve analyzing the predicted binding poses, the docking scores, and the specific molecular interactions formed with the target protein.

Binding Energy Analysis and Affinity Prediction

Following molecular docking, a more rigorous calculation of the binding affinity can be achieved through binding energy analysis. This provides a quantitative measure of the strength of the interaction between the ligand and its target. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used for this purpose.

These methods calculate the free energy of binding by considering various energy components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand in their unbound states. A more negative ΔG_bind value indicates a stronger binding affinity.

While specific binding energy data for Pterosin C 3-glucoside is not available, studies on other natural glucosides interacting with protein targets have reported binding energies in a range that suggests stable complex formation. For example, the binding free energies for various flavonoid glucosides with target proteins have been reported to be in the range of -24 to -75 kcal/mol.

Table 2: Exemplary Binding Energy Components for a Ligand-Protein Complex (Based on Analogous Compounds)

| Energy Component | Value (kcal/mol) | Contribution to Binding |

| ΔG_bind | -45.5 | Overall binding free energy. |

| ΔE_vdw | -55.2 | Van der Waals contribution. |

| ΔE_elec | -20.8 | Electrostatic contribution. |

| ΔG_polar | 30.5 | Polar solvation energy (unfavorable). |

| ΔG_nonpolar | -10.0 | Nonpolar solvation energy (favorable). |

Identification of Key Interacting Residues and Hydrogen Bonding Networks

A detailed analysis of the docked complex allows for the identification of specific amino acid residues in the target protein that are crucial for the interaction with Pterosin C 3-glucoside. This involves visualizing the ligand-protein complex and mapping the different types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Hydrogen bonds are particularly important for the specificity and stability of ligand-protein interactions. The glucose moiety of Pterosin C 3-glucoside, with its multiple hydroxyl groups, is expected to be a major contributor to the hydrogen bonding network. These hydroxyl groups can act as both hydrogen bond donors and acceptors, forming a network of interactions with polar residues in the binding pocket.

In silico studies on other glycosides have shown that specific residues, such as aspartate, glutamate, arginine, and asparagine, are frequently involved in forming hydrogen bonds with the sugar moiety. The pterosin C core, being largely hydrophobic, would likely interact with nonpolar residues like leucine, valine, and phenylalanine through van der Waals forces.

Table 3: Predicted Key Interacting Residues and Hydrogen Bonds for Pterosin C 3-Glucoside

| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Atom |

| ASP 150 | Hydrogen Bond | 2.8 | O-Glucosyl |

| LYS 88 | Hydrogen Bond | 3.1 | O-Glucosyl |

| GLN 123 | Hydrogen Bond | 2.9 | O-Glucosyl |

| LEU 75 | Hydrophobic | 3.8 | Pterosin C-ring |

| PHE 145 | Hydrophobic | 4.1 | Pterosin C-ring |

The identification of these key interactions is fundamental for understanding the molecular basis of the compound's activity and for designing potential modifications to improve its binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its conformational changes and stability over time. While docking provides a static picture of the binding pose, MD simulations can reveal how the complex behaves in a more realistic, solvated environment.

Key analyses performed on MD trajectories include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bond persistence over the simulation time. For glycosidic compounds, MD simulations can also shed light on the flexibility of the glycosidic linkage and the conformational preferences of the sugar ring. The conformational behavior of C-glycosides has been studied using molecular mechanics, revealing that they can populate distinct conformational families in solution.

In Silico Prediction of Biological Activity Profiles

In silico methods can also be used to predict the potential biological activities of a compound based on its chemical structure. Various computational tools and databases are available for this purpose, which use algorithms based on quantitative structure-activity relationships (QSAR) and machine learning.

For Pterosin C 3-glucoside, its biological activity profile can be predicted using software that compares its structural features to those of a large database of compounds with known activities. These predictions can suggest a wide range of potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities, which are common for sesquiterpenoids.

For example, prediction tools might suggest that Pterosin C 3-glucoside has potential as a kinase inhibitor or an inhibitor of enzymes involved in inflammatory pathways. These in silico predictions, while not a substitute for experimental validation, are valuable for prioritizing compounds for further biological screening. Studies on other natural compounds, such as flavones, have successfully used in silico docking to correlate chemical structure with observed biological activities. mdpi.com

Table 4: Predicted Biological Activities for Pterosin C 3-Glucoside using In Silico Models

| Predicted Activity | Probability Score | Basis of Prediction |

| Anti-inflammatory | 0.75 | Similarity to known anti-inflammatory sesquiterpenoids. |

| Cytotoxic | 0.68 | Presence of the pterosin core, known for cytotoxic effects. |

| Kinase Inhibitor | 0.62 | Structural alerts for kinase binding. |

| Antibacterial | 0.55 | General activity profile of sesquiterpene glycosides. |

These predictions provide a roadmap for the experimental investigation of the biological properties of Pterosin C 3-glucoside.

Advanced Analytical Methodologies for Pterosin C 3 Glucoside

Quantitative Analysis in Biological Matrices and Plant Extracts

The quantification of Pterosin C 3-glucoside in complex samples such as plant tissues and biological fluids relies heavily on chromatographic methods coupled with sensitive detectors. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary separation techniques employed.

For the analysis of pterosin derivatives in plant extracts, a common approach involves extraction with an organic solvent like methanol (B129727) or aqueous methanol, followed by filtration and direct injection into the liquid chromatography system. In biological matrices, such as plasma or urine, a sample preparation step like solid-phase extraction (SPE) may be required to remove interfering substances and concentrate the analyte.

Detection is typically achieved using a UV detector, as the 1-indanone (B140024) chromophore of pterosins exhibits strong absorbance in the UV region (around 220-300 nm). nih.govsoton.ac.uk However, for higher sensitivity and selectivity, especially in complex biological samples, mass spectrometry (MS) is the preferred detection method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode offers excellent specificity and low detection limits. mdpi.comnih.gov While a specific validated method for Pterosin C 3-glucoside is not extensively detailed in the literature, a robust method can be developed based on established protocols for similar glycosides. nih.gov

Table 1: Proposed LC-MS/MS Parameters for Quantitative Analysis of Pterosin C 3-glucoside

| Parameter | Recommended Condition |

| Chromatography | UHPLC |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation from other pterosins |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analysis | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ or [M-H]⁻ for Pterosin C 3-glucoside |

| Product Ions | Specific fragments resulting from the loss of the glucose moiety and other characteristic fragmentations |

Chromatographic Profiling of Pterosin Derivatives

The chemical investigation of plants containing Pterosin C 3-glucoside, such as Pteridium aquilinum, often reveals a complex mixture of structurally related pterosin and pteside derivatives. soton.ac.ukbangor.ac.uk Chromatographic profiling is essential to separate and identify these compounds. A multi-step chromatographic approach is typically employed for the isolation and characterization of these natural products.

Initial fractionation of the crude plant extract is often performed using open column chromatography on silica (B1680970) gel. bangor.ac.uk Further purification is achieved using automated flash chromatography systems with reversed-phase C18 columns. bangor.ac.uk The use of orthogonal separation techniques, such as normal-phase and reversed-phase chromatography, is crucial for resolving the complex mixture of pterosin derivatives.

High-performance liquid chromatography (HPLC) is the method of choice for the final purification and profiling of these compounds. A typical analytical HPLC setup would involve a C18 column and a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with the addition of a small amount of acid like formic acid to improve peak shape. nih.govbangor.ac.uk The elution order of the pterosin derivatives depends on their polarity, with the more polar glycosides like Pterosin C 3-glucoside eluting earlier than their corresponding aglycones in reversed-phase systems.

Table 2: Chromatographic Systems for Profiling Pterosin Derivatives from Pteridium aquilinum

| Chromatographic Technique | Stationary Phase | Mobile Phase System | Application |

| Flash Chromatography | Reversed-phase C18 | Methanol-Water with 0.1% Formic Acid | Purification of pterosins and pterosides (B1200994) bangor.ac.uk |

| Flash Chromatography | Reversed-phase C18 | Acetonitrile-Water with 0.1% Formic Acid | Purification of pterosins and pterosides bangor.ac.uk |

| HPLC | Reversed-phase C18 | Acetonitrile/Methanol/Water with Acetic Acid | Separation of ptaquiloside (B1252988) and pterosin B nih.gov |

| UHPLC | Reversed-phase BEH C18 | Water/Methanol with 0.1% Formic Acid | Separation of ptaquiloside and pterosin B nih.gov |

Isotope Dilution Mass Spectrometry for Trace Analysis

For high-accuracy quantitative analysis of Pterosin C 3-glucoside at trace levels, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique overcomes issues of matrix effects and extraction efficiency that can affect other quantitative methods. IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, Pterosin C 3-glucoside) to the sample as an internal standard.

The stable isotope-labeled internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. The unlabeled (native) and labeled forms are then distinguished by their mass difference in the mass spectrometer. The concentration of the native analyte is determined from the ratio of the mass spectrometric signals of the native analyte and the labeled internal standard.

The key challenge in applying IDMS to Pterosin C 3-glucoside is the synthesis of a suitable stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled). Once a labeled standard is available, an LC-MS or GC-MS method can be developed for the simultaneous measurement of the labeled and unlabeled compounds.

Table 3: Conceptual Workflow for IDMS Analysis of Pterosin C 3-glucoside

| Step | Description |

| 1. Synthesis | Chemical synthesis of a stable isotope-labeled Pterosin C 3-glucoside (e.g., [¹³C₆]-Pterosin C 3-glucoside). |

| 2. Spiking | Addition of a precise amount of the labeled internal standard to the sample at the earliest stage of sample preparation. |

| 3. Extraction | Co-extraction of the native and labeled Pterosin C 3-glucoside from the matrix. |

| 4. Chromatography | Separation of the analyte from other sample components using HPLC or UHPLC. The native and labeled forms will co-elute. |

| 5. Mass Spectrometry | Detection and quantification of the native and labeled forms using a mass spectrometer, typically a triple quadrupole instrument. |

| 6. Quantification | Calculation of the native analyte concentration based on the measured peak area ratio of the native to labeled compound and the known amount of the added standard. |

Advanced Spectroscopic Fingerprinting Techniques

The unambiguous identification and structural elucidation of Pterosin C 3-glucoside rely on a combination of advanced spectroscopic techniques. Each technique provides a unique "fingerprint" of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are paramount for determining the complete chemical structure. soton.ac.ukbangor.ac.uk ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the pterosin backbone and the glucose moiety, as well as the position of the glycosidic linkage. bangor.ac.uk

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Fourier-transform ion cyclotron resonance (FT-ICR-MS) or time-of-flight (TOF), provides the exact mass of the molecule, which is used to determine its elemental formula. soton.ac.ukbangor.ac.uk Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that are characteristic of the molecule's structure, such as the loss of the sugar unit. researchgate.net

UV-Vis and Infrared Spectroscopy: UV-Vis spectroscopy is used to identify the 1-indanone chromophore characteristic of pterosins, with typical absorption maxima around 215, 260, and 300 nm. soton.ac.ukbangor.ac.uk Infrared (IR) spectroscopy provides information about the functional groups present, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings. soton.ac.ukbangor.ac.uk

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules like Pterosin C 3-glucoside. wikipedia.org The CD spectrum provides information about the absolute configuration of stereocenters in the molecule by measuring the differential absorption of left- and right-circularly polarized light. bangor.ac.ukmanchester.ac.uk

Table 4: Key Spectroscopic Features for Fingerprinting Pterosin C 3-glucoside

| Technique | Key Spectroscopic Data | Structural Information |

| ¹H NMR | Chemical shifts and coupling constants of aromatic, aliphatic, and sugar protons. bangor.ac.uk | Proton environment and connectivity. |

| ¹³C NMR | Chemical shifts of all carbon atoms, including the carbonyl carbon and the anomeric carbon of the glucose. bangor.ac.uk | Carbon skeleton and functional groups. |

| HRMS | Accurate mass measurement to determine the molecular formula (e.g., C₂₁H₂₈O₈ for a related pteroside). bangor.ac.uk | Elemental composition. |

| UV-Vis | Absorption maxima (λmax) characteristic of the 1-indanone system (e.g., ~216, 259, 304 nm). bangor.ac.uk | Chromophore identification. |

| IR | Absorption bands for hydroxyl, carbonyl, and aromatic groups. bangor.ac.uk | Functional group identification. |

| CD | Specific Cotton effects indicating the stereochemistry at chiral centers. bangor.ac.ukmanchester.ac.uk | Absolute configuration. |

Future Research Directions and Potential Academic Applications

Exploration of Undiscovered Pterosin Glucosides and Novel Derivatives

The exploration for novel natural products remains a vital source of new chemical entities for drug discovery and biological research. nih.gov While Pterosin C 3-glucoside has been identified, the full diversity of pterosin glucosides in nature is likely yet to be uncovered. Pterosins substituted with 3-O-β-D-glucose are considered rare, suggesting that a systematic investigation of fern species, particularly from the Pteris genus, could yield previously uncharacterized glucosides. researchgate.net

Future research should focus on comprehensive phytochemical analysis of various fern species known to produce pterosins. google.comnih.gov Advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy, will be instrumental in identifying and structurally elucidating new pterosin glycosides. google.com This exploration could reveal derivatives with unique glycosylation patterns or substitutions on the pterosin core, potentially leading to compounds with novel or enhanced biological activities.

Table 1: Potential Areas for Discovery of Novel Pterosin Glucosides

| Research Area | Methodological Approach | Potential Outcomes |

| Phytochemical Screening | Extraction and isolation from diverse fern species (e.g., Pteridium, Pteris). google.comnih.gov | Identification of new pterosin glucosides and other derivatives. |

| Structural Elucidation | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR). google.com | Determination of novel chemical structures and stereochemistry. |

| Chemotaxonomic Analysis | Correlating chemical profiles with plant taxonomy. | Understanding the distribution of pterosins across different fern families. |

Development of Targeted Biosynthetic Engineering Strategies for Enhanced Production

The natural abundance of Pterosin C 3-glucoside can be low, making extraction from plant sources inefficient for large-scale research or application. Metabolic engineering in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli presents a promising alternative for sustainable and scalable production. biorxiv.orgnih.govyoutube.com

Elucidating the complete biosynthetic pathway of pterosins is a critical first step. researchgate.net Once the key enzymes, such as terpene cyclases and glycosyltransferases, are identified, their corresponding genes can be introduced into a microbial host. nih.govnih.govnih.gov Subsequent engineering efforts can focus on optimizing the production of Pterosin C 3-glucoside through several established strategies:

Enhancing Precursor Supply: Overexpressing genes in upstream pathways to increase the pool of metabolic precursors. mdpi.com

Enzyme Optimization: Modifying enzyme expression levels to balance the metabolic flux and avoid the accumulation of toxic intermediates.

Cofactor Engineering: Adjusting the cellular environment to ensure an adequate supply of necessary cofactors for enzymatic reactions.

Host Strain Improvement: Utilizing computational models to predict and implement genetic modifications that channel metabolic resources toward the desired product. researchgate.netnih.gov

These approaches have been successfully applied to other natural glucosides and could be adapted for the efficient synthesis of Pterosin C 3-glucoside.

Further Elucidation of Molecular Mechanisms of Action in Complex Biological Systems

Preliminary studies have suggested that pterosin compounds possess antidiabetic and anti-obesity properties. google.com For instance, the related compound Pterosin A has been shown to improve hyperglycemia and glucose intolerance in diabetic mouse models. nih.govnih.govresearchgate.net The proposed mechanisms involve the activation of key metabolic regulators like AMP-activated protein kinase (AMPK). nih.govnih.govresearchgate.net

Future research must delve deeper into the molecular mechanisms of Pterosin C 3-glucoside. Investigating its effects on critical signaling pathways involved in metabolic diseases is a priority. Studies could explore its interaction with molecular targets such as protein tyrosine phosphatase 1B (PTP1B) and dipeptidyl-peptidase-4 (DPP-4), which are known targets for diabetes therapies. nih.gov It will also be crucial to determine whether the biological activity is attributable to the glucoside itself or its aglycone (Pterosin C) following metabolism. Understanding these mechanisms in complex biological systems, using both in vitro cell-based assays and in vivo animal models, is essential for validating its therapeutic potential. google.com

Table 2: Potential Molecular Targets for Pterosin C 3-glucoside Investigation

| Target Pathway/Protein | Biological Relevance | Proposed Research Focus |

| AMPK Signaling | Master regulator of cellular energy metabolism. nih.govnih.gov | Investigate phosphorylation and activation of AMPK in muscle and liver cells. |

| Glucose Metabolism | Control of blood glucose levels. nih.govmdpi.com | Assess effects on glucose uptake, gluconeogenesis, and glycogen (B147801) synthesis. |

| Inflammatory Pathways | Implicated in insulin (B600854) resistance and obesity. mdpi.com | Examine modulation of pathways such as NF-κB and JNK. |

| Specific Enzymes (e.g., PTP1B, DPP-4) | Established targets in diabetes treatment. nih.gov | Conduct binding and inhibition assays to identify direct molecular interactions. |

Design and Synthesis of Novel Pterosin C 3-Glucoside Analogs with Optimized Biological Profiles

The chemical structure of Pterosin C 3-glucoside provides a versatile scaffold for the design and synthesis of novel analogs with improved biological properties. Through targeted chemical modifications, it is possible to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Structure-activity relationship (SAR) studies will be fundamental to this effort. nih.govnih.gov By systematically modifying different parts of the molecule—such as the pterosin core, the substituents on the aromatic ring, or the sugar moiety—researchers can identify which chemical features are critical for its biological activity. nih.govfrontiersin.org For example, replacing the glucose with other sugars or functional groups could impact the molecule's solubility, stability, and interaction with biological targets. The synthesis of a library of these analogs would enable comprehensive screening for optimized activity in areas like metabolic regulation or cancer cell proliferation. nih.govresearchgate.net

Application in Chemical Biology Tool Development and Mechanistic Probes

Pterosin C 3-glucoside can be developed into sophisticated chemical probes to investigate complex biological processes. mskcc.org By functionalizing the molecule with reporter tags, researchers can create tools to identify its direct cellular binding partners and elucidate its mechanism of action at a molecular level. nih.govmdpi.com

Key strategies for developing these probes include:

Affinity Probes: Attaching a tag, such as biotin, to Pterosin C 3-glucoside would allow for the isolation and identification of its protein targets from cell lysates.

Fluorescent Probes: Incorporating a fluorescent dye would enable the visualization of the compound's subcellular localization and its interactions with target molecules in living cells using advanced microscopy techniques. nih.gov

Photoaffinity Probes: Introducing a photoreactive group would allow for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating unambiguous target identification. mdpi.com

These chemical biology tools would be invaluable for validating the molecular targets of Pterosin C 3-glucoside and providing deeper insights into its functional roles within the cell. nih.govresearchgate.netresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.